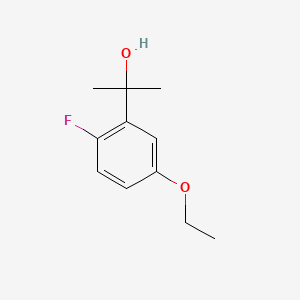

2-(5-Ethoxy-2-fluorophenyl)propan-2-ol

Description

2-(5-Ethoxy-2-fluorophenyl)propan-2-ol is a fluorinated aromatic alcohol with the molecular formula C₁₁H₁₅FO₂ and a molecular weight of 202.24 g/mol. Its structure features a propan-2-ol backbone attached to a phenyl ring substituted with a fluorine atom at the 2-position and an ethoxy group (-OCH₂CH₃) at the 5-position. This compound is synthesized via nucleophilic substitution reactions, such as replacing the chloro group in 2-(5-chloro-2-fluorophenyl)propan-2-ol with an ethoxy group under alkaline conditions (e.g., sodium ethoxide in ethanol) . The ethoxy group enhances lipophilicity and metabolic stability compared to halogenated analogs, making it valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C11H15FO2 |

|---|---|

Molecular Weight |

198.23 g/mol |

IUPAC Name |

2-(5-ethoxy-2-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C11H15FO2/c1-4-14-8-5-6-10(12)9(7-8)11(2,3)13/h5-7,13H,4H2,1-3H3 |

InChI Key |

TXKAXKIIRWLIKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethoxy-2-fluorophenyl)propan-2-ol typically involves the reaction of 5-ethoxy-2-fluorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of 2-(5-Ethoxy-2-fluorophenyl)propan-2-ol may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethoxy-2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can convert the compound into different alcohol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.

Reduction: NaBH4 or LiAlH4 in THF or ethanol.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 2-(5-ethoxy-2-fluorophenyl)propan-2-one.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(5-Ethoxy-2-fluorophenyl)propan-2-ol is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Ethoxy-2-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the ethoxy and fluorine groups, contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Key Functional Differences |

|---|---|---|---|---|---|

| 2-(5-Ethoxy-2-fluorophenyl)propan-2-ol | 5-Ethoxy, 2-Fluoro | 202.24 | 245–250 (est.) | 2.8 | High lipophilicity; electron-donating ethoxy |

| 2-(5-Chloro-2-fluorophenyl)propan-2-ol | 5-Chloro, 2-Fluoro | 200.63 | 230–235 | 2.3 | Electron-withdrawing chloro; reactive in substitution |

| 2-(2-Fluorophenyl)propan-2-ol | 2-Fluoro | 154.18 | 195–200 | 1.6 | Simpler structure; lower steric hindrance |

| 2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol | 4-Methoxy, 2-Trifluoromethyl | 234.22 | 260–265 | 3.1 | Strong electron-withdrawing CF₃; high stability |

Key Findings :

- Ethoxy vs. Chloro : The ethoxy group in 2-(5-Ethoxy-2-fluorophenyl)propan-2-ol increases lipophilicity (LogP = 2.8) compared to the chloro analog (LogP = 2.3), improving membrane permeability in biological systems . Ethoxy’s electron-donating nature also stabilizes the aromatic ring against electrophilic attacks, contrasting with the electron-withdrawing chloro group, which accelerates substitution reactions .

- Fluorine Position: The 2-fluoro substituent in all analogs induces steric and electronic effects that influence conformational stability.

Key Findings :

- Enhanced Stability : The ethoxy group in 2-(5-Ethoxy-2-fluorophenyl)propan-2-ol extends metabolic half-life (t₁/₂ = 6.7 h) compared to the chloro analog (t₁/₂ = 3.2 h), likely due to reduced oxidative dehalogenation .

- Activity Trade-offs : While the trifluoromethyl analog exhibits superior enzyme inhibition (IC₅₀ = 5.4 μM), its low solubility (0.5 mg/mL) limits bioavailability. The ethoxy derivative balances moderate potency (IC₅₀ = 12.5 μM) with acceptable solubility .

Biological Activity

2-(5-Ethoxy-2-fluorophenyl)propan-2-ol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an ethoxy group and a fluorine atom attached to a phenyl ring, which significantly influences its biological activity. The structural characteristics contribute to its binding affinity with various biomolecules, enhancing its therapeutic potential.

The biological activity of 2-(5-Ethoxy-2-fluorophenyl)propan-2-ol is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of the ethoxy and fluorine groups enhances these interactions, potentially modulating various biochemical pathways.

Anti-inflammatory Activity

Research indicates that compounds with similar structural features exhibit anti-inflammatory properties. For instance, studies have shown that derivatives of fluorinated phenols can inhibit the production of pro-inflammatory cytokines and mediators. The anti-inflammatory effects are often assessed through models like carrageenan-induced paw edema in rats, where significant reductions in edema have been reported.

Cytotoxicity Against Cancer Cells

The compound's analogs have been evaluated for their cytotoxic effects against various cancer cell lines. A study on related fluorinated compounds demonstrated potent inhibition of L1210 mouse leukemia cells, suggesting that similar mechanisms may be applicable to 2-(5-Ethoxy-2-fluorophenyl)propan-2-ol. The IC50 values for fluorinated compounds often fall within the nanomolar range, indicating strong growth inhibition.

Data Tables

Case Studies

-

Anti-inflammatory Effects

- A study demonstrated that derivatives of 2-(5-Ethoxy-2-fluorophenyl)propan-2-ol showed significant inhibition of inflammatory markers such as COX-2 and IL-1β. The most active compounds reduced COX-2 expression by over 80%, confirming their potential as anti-inflammatory agents.

-

Cytotoxic Activity

- In vitro studies on related compounds indicated effective cytotoxicity against cancer cells, with mechanisms involving the intracellular release of active metabolites that inhibit cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.